molecular formula C12H7ClO5 B11854749 6-Chloro-4-hydroxy-5,8-dioxo-5,8-dihydronaphthalen-2-yl acetate CAS No. 113461-65-7

6-Chloro-4-hydroxy-5,8-dioxo-5,8-dihydronaphthalen-2-yl acetate

Katalognummer: B11854749
CAS-Nummer: 113461-65-7
Molekulargewicht: 266.63 g/mol
InChI-Schlüssel: OZJXUDZYODYMFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-4-hydroxy-5,8-dioxo-5,8-dihydronaphthalen-2-yl acetate is a chemical compound with a complex structure that includes a chlorinated naphthalene ring

Vorbereitungsmethoden

The synthesis of 6-Chloro-4-hydroxy-5,8-dioxo-5,8-dihydronaphthalen-2-yl acetate typically involves multiple steps. One common method starts with the chlorination of a naphthalene derivative, followed by hydroxylation and acetylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Analyse Chemischer Reaktionen

6-Chloro-4-hydroxy-5,8-dioxo-5,8-dihydronaphthalen-2-yl acetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Chloro-4-hydroxy-5,8-dioxo-5,8-dihydronaphthalen-2-yl acetate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 6-Chloro-4-hydroxy-5,8-dioxo-5,8-dihydronaphthalen-2-yl acetate include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

113461-65-7

Molekularformel

C12H7ClO5

Molekulargewicht

266.63 g/mol

IUPAC-Name

(6-chloro-4-hydroxy-5,8-dioxonaphthalen-2-yl) acetate

InChI

InChI=1S/C12H7ClO5/c1-5(14)18-6-2-7-9(15)4-8(13)12(17)11(7)10(16)3-6/h2-4,16H,1H3

InChI-Schlüssel

OZJXUDZYODYMFV-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.